

# Spectroscopic Analysis of 2,2-Diethoxy-N-ethyl-1-ethanamine: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: 2,2-Diethoxy-N-ethyl-1-ethanamine

Cat. No.: B031362

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectral data for **2,2-Diethoxy-N-ethyl-1-ethanamine** (CAS 69148-92-1). Due to the limited availability of public spectral data for this specific compound, this document presents predicted spectral characteristics and detailed experimental protocols. As a close structural analog, publicly available data for 2,2-diethoxyethanamine is included for comparative purposes.

## Chemical Structure and Identity

**2,2-Diethoxy-N-ethyl-1-ethanamine** is an organic compound featuring a secondary amine and an acetal functional group. Its structure is a key determinant of its spectroscopic properties.

- Chemical Formula:  $C_8H_{19}NO_2$
- InChI Key: InChI=1/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3
- SMILES: CCNCC(OCC)OCC

Caption: Chemical structure of **2,2-Diethoxy-N-ethyl-1-ethanamine**.

## Predicted $^1H$ NMR Spectral Data

The following table outlines the predicted proton nuclear magnetic resonance ( $^1\text{H}$  NMR) chemical shifts, multiplicities, and assignments for **2,2-Diethoxy-N-ethyl-1-ethanamine**. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.6 - 4.8	Triplet	1H	-CH(OEt) <sub>2</sub>
~3.5 - 3.7	Quartet	4H	-OCH <sub>2</sub> CH <sub>3</sub>
~2.7 - 2.9	Triplet	2H	-NCH <sub>2</sub> CH(OEt) <sub>2</sub>
~2.5 - 2.7	Quartet	2H	-NHCH <sub>2</sub> CH <sub>3</sub>
~1.1 - 1.3	Triplet	6H	-OCH <sub>2</sub> CH <sub>3</sub>
~1.0 - 1.2	Triplet	3H	-NHCH <sub>2</sub> CH <sub>3</sub>
~1.0 - 1.5	Singlet (broad)	1H	-NH-

## Predicted $^{13}\text{C}$ NMR Spectral Data

The predicted carbon-13 nuclear magnetic resonance ( $^{13}\text{C}$  NMR) spectral data for **2,2-Diethoxy-N-ethyl-1-ethanamine** are summarized below.

Chemical Shift (ppm)	Assignment
~101 - 103	-CH(OEt) <sub>2</sub>
~61 - 63	-OCH <sub>2</sub> CH <sub>3</sub>
~50 - 52	-NCH <sub>2</sub> CH(OEt) <sub>2</sub>
~42 - 44	-NHCH <sub>2</sub> CH <sub>3</sub>
~15 - 17	-OCH <sub>2</sub> CH <sub>3</sub>
~14 - 16	-NHCH <sub>2</sub> CH <sub>3</sub>

## Predicted Infrared (IR) Spectral Data

The expected characteristic infrared absorption bands for **2,2-Diethoxy-N-ethyl-1-ethanamine** are listed in the following table.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3300 - 3500	N-H	Stretching
2850 - 3000	C-H	Stretching
1450 - 1470	C-H	Bending
1370 - 1390	C-H	Bending
1050 - 1150	C-O	Stretching (Acetal)
1000 - 1250	C-N	Stretching

## Experimental Protocols

Detailed methodologies for the acquisition of NMR and IR spectral data are crucial for reproducibility and data integrity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2,2-Diethoxy-N-ethyl-1-ethanamine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, DMSO-d<sub>6</sub>). The choice of solvent should be based on the solubility of the compound and the desired spectral resolution.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
- **<sup>1</sup>H NMR Acquisition:**
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

- Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - A larger number of scans is typically required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
  - The deuterated solvent signal can be used for chemical shift referencing.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
  - Solution: Dissolve the sample in a suitable solvent (e.g., CCl<sub>4</sub>, CHCl<sub>3</sub>) that has minimal IR absorption in the regions of interest.
- Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or the solvent).
  - Record the sample spectrum.
  - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
  - Typically, spectra are collected over the range of 4000-400 cm<sup>-1</sup>.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,2-Diethoxy-N-ethyl-1-ethanamine**.

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2,2-Diethoxy-N-ethyl-1-ethanamine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031362#2-2-diethoxy-n-ethyl-1-ethanamine-spectral-data-nmr-ir]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)